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Introduction
Adipophilin, also known as Perilipin-2 (PLIN2) or adipose differentiation-related protein
(ADRP), is a key protein in the regulation of cellular lipid metabolism.[1][2][3][4] As a member of

the PAT family of proteins, adipophilin is localized to the surface of intracellular lipid droplets,

where it plays a crucial role in the formation, stabilization, and mobilization of neutral lipids.[1]

[2][3][5] Its expression is upregulated in various cell types during lipid accumulation and is

associated with conditions such as fatty liver disease and atherosclerosis.[3][6] Understanding

the molecular interactions between adipophilin and various lipid species is fundamental for

elucidating its role in both normal physiology and disease states, and for the development of

therapeutic interventions targeting lipid metabolic disorders.

These application notes provide detailed protocols for expressing and purifying recombinant

adipophilin and for performing in vitro lipid binding assays to quantitatively assess its

interaction with different lipids.
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The following table summarizes the equilibrium dissociation constants (Kd) for the binding of

full-length recombinant mouse adipophilin (Plin2) to various lipid ligands, as determined by a

fluorescent lipid binding assay. Lower Kd values indicate higher binding affinity.

Lipid Ligand Dissociation Constant (Kd) (nM)

Cholesterol 7 ± 1

Stearic Acid 80 ± 9

Arachidonic Acid 22 ± 1

Docosahexaenoic Acid (DHA) 46 ± 6

Table 1: Binding affinities of recombinant mouse adipophilin to different lipid molecules. Data

represents the mean ± SE from three to four independent measurements.[7]

Experimental Protocols
Protocol 1: Expression and Purification of Recombinant
Adipophilin (PLIN2)
This protocol describes the expression of recombinant adipophilin in E. coli and its purification

using affinity chromatography.

Materials:

pET expression vector containing the adipophilin (PLIN2) gene with a purification tag (e.g.,

6x-His)

E. coli expression strain (e.g., BL21(DE3))

Luria-Bertani (LB) broth and agar plates with appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1

mg/mL lysozyme)
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Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Ni-NTA affinity resin

Centrifuge and sonicator

SDS-PAGE and Western blotting reagents

Procedure:

Transformation: Transform the adipophilin expression vector into a competent E. coli

expression strain. Plate the transformed cells on an LB agar plate containing the appropriate

antibiotic and incubate overnight at 37°C.

Expression: Inoculate a single colony into a starter culture of LB broth with the antibiotic and

grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB broth

with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue

to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend

the cell pellet in ice-cold Lysis Buffer.

Lyse the cells by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C

to pellet the cell debris.

Purification: Equilibrate the Ni-NTA resin with Lysis/Binding buffer.

Load the cleared lysate onto the equilibrated resin and incubate with gentle agitation for 1

hour at 4°C to allow binding of the His-tagged adipophilin.

Wash the resin with several column volumes of Wash Buffer to remove non-specifically

bound proteins.

Elute the recombinant adipophilin from the resin using Elution Buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: Analyze the purified protein by SDS-PAGE to assess purity and by Western blotting

using an anti-adipophilin or anti-His-tag antibody to confirm its identity.

Dialyze the purified protein against a suitable storage buffer (e.g., PBS with 10% glycerol)

and store at -80°C.

Protocol 2: In Vitro Lipid Binding Assay using Artificial
Lipid Droplets
This protocol details a method to assess the binding of recombinant adipophilin to artificial lipid

droplets.

Materials:

Purified recombinant adipophilin

Phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

Neutral lipids (e.g., triolein)

Buffer B (e.g., 20 mM Tricine, 100 mM KCl, pH 7.4)

Sonication and centrifugation equipment

Fluorescent lipid probe (optional, for visualization)

BCA Protein Assay Kit

Procedure:

Preparation of Artificial Lipid Droplets (Adiposomes):

Prepare a mixture of phospholipids and neutral lipids (e.g., a 1:1 molar ratio of DOPC to

triolein) in chloroform.

Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
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Hydrate the lipid film with Buffer B by vortexing, followed by sonication on ice to form a

lipid emulsion.

Isolate the adiposomes (unilamellar vesicles) by differential centrifugation.

Binding Reaction:

Thaw the purified recombinant adipophilin on ice and determine its concentration using a

BCA protein assay.

In microcentrifuge tubes, add a fixed amount of adiposomes.

Add increasing concentrations of recombinant adipophilin to the tubes.

Bring the final volume to a constant level with Buffer B.

Incubate the reactions at 4°C for at least 12 hours with gentle agitation to reach binding

equilibrium.

Separation of Bound and Unbound Protein:

Centrifuge the tubes at 20,000 x g for 15 minutes at 4°C to pellet the adiposomes with

bound protein.

Carefully collect the supernatant containing the unbound protein.

Wash the pellet with Buffer B to remove any remaining unbound protein and centrifuge

again.

Quantification:

Resuspend the final pellet (containing adiposomes and bound adipophilin) in SDS-PAGE

sample buffer.

Analyze both the supernatant (unbound fraction) and the pellet (bound fraction) by SDS-

PAGE and Coomassie blue staining or Western blotting.

Quantify the amount of protein in each fraction using densitometry.
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Data Analysis:

Plot the concentration of bound adipophilin versus the concentration of free adipophilin.

Perform a Scatchard analysis by plotting the ratio of bound/free adipophilin against the

concentration of bound adipophilin. The negative reciprocal of the slope of this plot will

give the dissociation constant (Kd).

Protocol 3: Fluorescence-Based Lipid Binding Assay
This protocol utilizes a fluorescently labeled lipid to determine the binding affinity of

recombinant adipophilin.

Materials:

Purified recombinant adipophilin

Fluorescently labeled lipid (e.g., NBD-cholesterol, NBD-stearic acid)

Binding Buffer (e.g., PBS, pH 7.4)

Fluorometer

Procedure:

Preparation:

Prepare a stock solution of the fluorescently labeled lipid in an appropriate solvent (e.g.,

ethanol or DMSO).

Prepare a series of dilutions of the fluorescent lipid in Binding Buffer.

Prepare a solution of purified recombinant adipophilin in Binding Buffer at a fixed

concentration.

Binding Measurement:

In a fluorescence cuvette or a black microplate, add the adipophilin solution.
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Add increasing concentrations of the fluorescently labeled lipid to the adipophilin solution.

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 30

minutes), protected from light.

Fluorescence Reading:

Measure the fluorescence intensity at the appropriate excitation and emission

wavelengths for the fluorescent probe (e.g., for NBD, excitation ~485 nm, emission ~535

nm).

Data Analysis:

Subtract the background fluorescence of the buffer and the free fluorescent lipid.

Plot the change in fluorescence intensity as a function of the lipid concentration.

Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
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Caption: Adipophilin signaling in lipid metabolism.
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Caption: Workflow for in vitro lipid binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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